molecular formula C7H8F2N2O2 B13591098 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylicacid

5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylicacid

Cat. No.: B13591098
M. Wt: 190.15 g/mol
InChI Key: IXXBJUWUMOXWKW-UHFFFAOYSA-N
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Description

5-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the difluoroethyl group imparts distinct characteristics to the molecule, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the introduction of the difluoroethyl group into the pyrazole ring. One common method is the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with a difluoroethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

5-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets through the difluoroethyl group. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, binding to receptor sites, and altering cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluoroethyl chloride
  • 1,1-Difluoroethane
  • 1,1-Difluoroethyl benzene

Uniqueness

Compared to similar compounds, 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid stands out due to its pyrazole ring structure, which provides additional sites for functionalization and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

5-(1,1-difluoroethyl)-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C7H8F2N2O2/c1-7(8,9)5-4(6(12)13)3-10-11(5)2/h3H,1-2H3,(H,12,13)

InChI Key

IXXBJUWUMOXWKW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=NN1C)C(=O)O)(F)F

Origin of Product

United States

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